![molecular formula C17H23NO3 B13458234 Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the bicyclic structure or the phenyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying conformationally constrained molecules and their interactions with biological targets.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The rigid conformation of the compound allows for specific binding to enzymes or receptors, influencing their activity. The presence of functional groups such as the hydroxymethyl and phenyl groups further modulates its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the phenyl group or have different substituents, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-15(2,3)21-14(20)18-11-16(9-17(18,10-16)12-19)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 |
Clé InChI |
LTWTZZIHDUTVQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


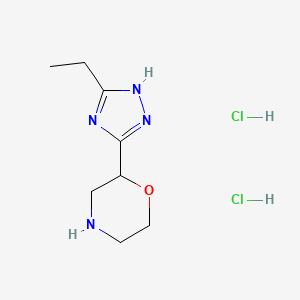
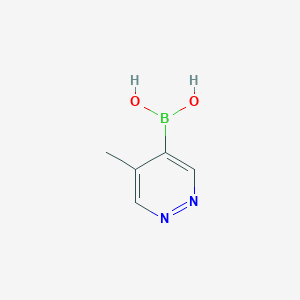
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
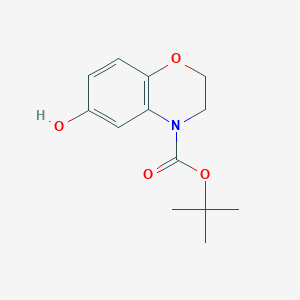
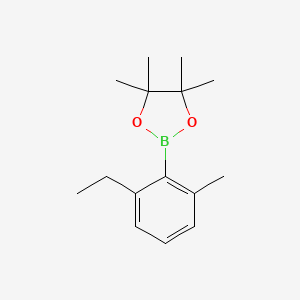
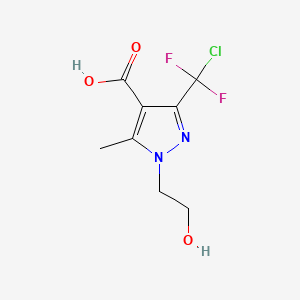
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
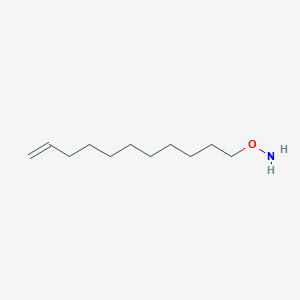
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
